Theophylline-1,3-15N2-2-13C

説明

BenchChem offers high-quality Theophylline-1,3-15N2-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Theophylline-1,3-15N2-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i7+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-NBLDSOAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N]1C2=C(C(=O)[15N]([13C]1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Theophylline-1,3-¹⁵N₂-2-¹³C: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades.[1] Its bronchodilatory and anti-inflammatory effects have provided relief for countless patients with asthma and chronic obstructive pulmonary disease (COPD). In the realm of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive technical overview of Theophylline-1,3-¹⁵N₂-2-¹³C, a stable isotope-labeled analogue of theophylline, designed to serve as a robust internal standard in bioanalytical assays.

Chemical Structure and Properties

Theophylline-1,3-¹⁵N₂-2-¹³C is a synthetic, isotopically labeled version of theophylline where the two nitrogen atoms at positions 1 and 3 of the purine ring are replaced with the stable isotope ¹⁵N, and the carbon atom at position 2 is replaced with ¹³C. This specific labeling results in a molecule with a molecular weight of 183.14 g/mol .[2][3]

The fundamental chemical structure remains identical to that of unlabeled theophylline, ensuring that its physicochemical properties, such as solubility and pKa, are virtually indistinguishable from the parent compound. This is a critical feature for an internal standard, as it should mimic the behavior of the analyte during sample preparation and analysis.

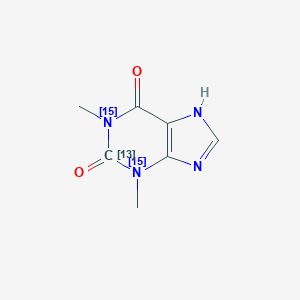

Diagram of Theophylline-1,3-¹⁵N₂-2-¹³C Chemical Structure:

Caption: Chemical structure of Theophylline-1,3-¹⁵N₂-2-¹³C.

Table 1: Physicochemical Properties of Theophylline-1,3-¹⁵N₂-2-¹³C

| Property | Value | Source |

| IUPAC Name | 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione-2-¹³C-1,3-¹⁵N₂ | [3] |

| CAS Number | 84718-95-6 | [2][3] |

| Molecular Formula | C₆¹³CH₈N₂¹⁵N₂O₂ | [2][3] |

| Molecular Weight | 183.14 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Storage | Store at room temperature, protected from light and moisture. | [2] |

Synthesis of Isotopically Labeled Theophylline

The synthesis of isotopically labeled compounds like Theophylline-1,3-¹⁵N₂-2-¹³C requires specialized starting materials and synthetic routes. While specific proprietary synthesis details are not publicly available, the general approach involves incorporating the stable isotopes at key steps in the synthesis of the purine ring system. A common method for synthesizing the theophylline core is the Traube purine synthesis.[4]

A plausible synthetic strategy for Theophylline-1,3-¹⁵N₂-2-¹³C would involve the use of ¹⁵N-labeled urea and a ¹³C-labeled precursor for the C2 position. For instance, the synthesis could start with the condensation of a ¹³C-labeled cyanoacetic acid derivative with ¹⁵N-labeled N,N'-dimethylurea. Subsequent cyclization, nitrosation, reduction, and formylation steps would lead to the formation of the isotopically labeled theophylline ring structure.

Conceptual Synthetic Pathway:

Caption: Conceptual overview of the synthesis of Theophylline-1,3-¹⁵N₂-2-¹³C.

Spectroscopic Characterization

The successful synthesis and purity of Theophylline-1,3-¹⁵N₂-2-¹³C are confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the isotopic enrichment and purity of the labeled compound. In a mass spectrum of Theophylline-1,3-¹⁵N₂-2-¹³C, the molecular ion peak would be observed at an m/z corresponding to its molecular weight of approximately 183.06 (accurate mass).[3] This is a clear shift from the molecular weight of unlabeled theophylline (180.17 g/mol ).[5] The fragmentation pattern in tandem mass spectrometry (MS/MS) would also be shifted by the mass of the incorporated isotopes, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the carbon and nitrogen atoms within the molecule.

-

¹³C NMR: In the ¹³C NMR spectrum of Theophylline-1,3-¹⁵N₂-2-¹³C, the signal for the labeled C2 carbon would be significantly enhanced due to the nearly 100% ¹³C enrichment at this position. The chemical shift of this carbon will be influenced by the adjacent ¹⁵N atoms, and coupling between the ¹³C and ¹⁵N nuclei may be observed. The chemical shifts of the other carbon atoms in the molecule would be similar to those of unlabeled theophylline.

-

¹⁵N NMR: The ¹⁵N NMR spectrum would show distinct signals for the two labeled nitrogen atoms at positions 1 and 3. The chemical shifts of these nitrogens provide information about their electronic environment within the purine ring.[6][7] Coupling to the adjacent ¹³C at position 2 would further confirm the labeling pattern.

Application as an Internal Standard in LC-MS/MS Bioanalysis

The primary application of Theophylline-1,3-¹⁵N₂-2-¹³C is as an internal standard for the accurate quantification of theophylline in biological matrices such as plasma, urine, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Rationale for Using a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative LC-MS/MS.[7][8] The SIL internal standard has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during all stages of the analytical process, including:

-

Sample Extraction: Any loss of the analyte during extraction will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Separation: The analyte and the internal standard will co-elute, or elute very closely, from the liquid chromatography column.

-

Mass Spectrometric Detection: Both the analyte and the internal standard will experience the same degree of ion suppression or enhancement from the matrix, which is a common issue in bioanalysis.

By adding a known amount of Theophylline-1,3-¹⁵N₂-2-¹³C to each sample and calibration standard, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratio corrects for any variability in the analytical process, leading to highly accurate and precise results.

Experimental Protocol: Quantification of Theophylline in Human Plasma

This protocol provides a general framework for the use of Theophylline-1,3-¹⁵N₂-2-¹³C as an internal standard in a typical LC-MS/MS workflow for the analysis of theophylline in human plasma.

1. Preparation of Stock and Working Solutions:

-

Theophylline Stock Solution (1 mg/mL): Accurately weigh and dissolve theophylline in a suitable solvent (e.g., methanol).

-

Theophylline-1,3-¹⁵N₂-2-¹³C (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve Theophylline-1,3-¹⁵N₂-2-¹³C in the same solvent.

-

Working Solutions: Prepare serial dilutions of the theophylline stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Workflow for Sample Preparation:

Caption: A typical protein precipitation workflow for plasma sample preparation.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve good separation of theophylline from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Theophylline: Precursor ion (Q1) m/z 181.1 -> Product ion (Q3) m/z 124.1

-

Theophylline-1,3-¹⁵N₂-2-¹³C (IS): Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 126.1

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both theophylline and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of theophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Theophylline-1,3-¹⁵N₂-2-¹³C is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its stable isotope labeling provides the necessary chemical and physical properties to serve as a highly effective internal standard for the accurate and precise quantification of theophylline in complex biological matrices. The use of this labeled compound in conjunction with modern LC-MS/MS instrumentation allows for the generation of reliable pharmacokinetic and metabolic data, which is crucial for the safe and effective use of theophylline in clinical practice.

References

-

Fig. 2 15 N NMR shifts (rel. to MeNO 2 ), deduced from 1 H– 15 N HMBC,... - ResearchGate. [Link]

-

Position-Specific Isotope Analysis of Xanthines: A (13)C Nuclear Magnetic Resonance Method to Determine the (13)C Intramolecular Composition at Natural Abundance - PubMed. [Link]

-

Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives - Royal Society Publishing. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. [Link]

- US4000132A - Method for synthesizing certain selected pro-drug forms of theophylline - Google P

-

Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC - NIH. [Link]

-

Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC–MS/MS - MDPI. [Link]

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC - PubMed Central. [Link]

-

Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed. [Link]

-

15 N ssNMR chemical shifts for the theophylline co-crystals and salts - ResearchGate. [Link]

-

Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. [Link]

-

Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - MDPI. [Link]

-

15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC - NIH. [Link]

-

(PDF) Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives - ResearchGate. [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. [Link]

-

Design and Synthesis of Some New Theophylline Derivatives with Bronchodilator and Antibacterial Activities - ResearchGate. [Link]

-

Label: THEOPHYLLINE tablet, extended release - DailyMed. [Link]

-

2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. [Link]

-

13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - NIH. [Link]

-

Evaluation of the mass spectrometric fragmentation of codeine and morphine after 13C-isotope biosynthetic labeling - PubMed. [Link]

-

Theophylline (oral route) - Side effects & dosage - Mayo Clinic. [Link]

Sources

- 1. Theophylline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. isotope.com [isotope.com]

- 3. Theophylline-1,3-15N2-2-13C | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. DailyMed - THEOPHYLLINE tablet, extended release [dailymed.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

The Gold Standard in Bioanalysis: A Technical Guide to Preliminary Research Questions Using Theophylline-1,3-15N2-2-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Pharmacokinetic and Metabolic Studies

In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites is paramount. Theophylline, a methylxanthine drug historically used for respiratory diseases, continues to be a subject of significant research due to its complex pharmacokinetics and narrow therapeutic window.[1][2] This guide delves into the advanced application of a stable isotope-labeled internal standard, Theophylline-1,3-15N2-2-13C, a powerful tool that ensures the highest fidelity in bioanalytical assays. The use of such a standard is not merely a technical preference but a foundational element for generating robust, reliable, and defensible data in preclinical and clinical studies.

The inherent variability in biological matrices and analytical instrumentation necessitates a control that can meticulously track the analyte of interest through every stage of the analytical process—from sample extraction to final detection. A stable isotope-labeled internal standard, being chemically identical to the analyte but mass-shifted, co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer, thereby providing the most accurate correction for experimental variations.[3][4] This guide will explore the causality behind the selection of Theophylline-1,3-15N2-2-13C and provide a detailed framework for its application in research, adhering to the rigorous standards of scientific integrity and regulatory expectations.[5]

The Rationale for a Stable Isotope-Labeled Internal Standard

The choice of an internal standard is a critical decision in the development of any quantitative bioanalytical method. While structurally similar analogs can be used, they often exhibit different extraction recoveries and ionization efficiencies compared to the analyte. This is where a stable isotope-labeled (SIL) internal standard like Theophylline-1,3-15N2-2-13C offers an unparalleled advantage.

Causality of Selection:

-

Physicochemical Equivalence: Theophylline-1,3-15N2-2-13C possesses the same chemical structure and properties as theophylline. This ensures that it behaves identically during sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3]

-

Co-elution in Chromatography: Due to its identical chemical nature, the SIL internal standard co-elutes with the unlabeled theophylline in liquid chromatography (LC). This is crucial for compensating for matrix effects, where other components in the biological sample can enhance or suppress the ionization of the analyte in the mass spectrometer's source.[4]

-

Mass Differentiation: The incorporation of two 15N atoms at positions 1 and 3, and one 13C atom at position 2, results in a distinct mass difference from the native theophylline. This allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling precise quantification.[6]

The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly recommend the use of SIL internal standards in bioanalytical methods, particularly for mass spectrometric assays, to ensure the highest level of accuracy and precision.[3][7]

Application in Metabolic Profiling and Pharmacokinetic Studies

Theophylline-1,3-15N2-2-13C is an invaluable tool for elucidating the metabolic fate of theophylline and for conducting precise pharmacokinetic (PK) studies. Theophylline is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2, into several metabolites, including 1,3-dimethyluric acid (1,3-DMU), 1-methylxanthine (1-MX), and 3-methylxanthine (3-MX).[8][9]

By administering a known amount of unlabeled theophylline and using Theophylline-1,3-15N2-2-13C as the internal standard for the quantification of both the parent drug and its unlabeled metabolites, researchers can:

-

Accurately Determine Pharmacokinetic Parameters: Precisely calculate key PK parameters such as clearance, volume of distribution, and half-life.[10]

-

Investigate Drug-Drug Interactions: Assess the impact of co-administered drugs on theophylline metabolism.

-

Study the Influence of Genetic Polymorphisms: Examine how variations in metabolic enzymes like CYP1A2 affect theophylline disposition.[8]

-

Trace Metabolic Pathways: While the labeled theophylline itself is used as an internal standard for quantification, other specifically labeled tracers can be used in metabolic flux analysis to trace the flow of atoms through the metabolic network.[11][12]

A Validated Bioanalytical Workflow: LC-MS/MS Quantification of Theophylline and its Metabolites

The following section outlines a detailed, self-validating protocol for the simultaneous quantification of theophylline and its major metabolites in plasma using Theophylline-1,3-15N2-2-13C as an internal standard. This method is adapted from established and validated procedures.[13]

Experimental Protocol

1. Materials and Reagents:

-

Theophylline and its metabolites (1,3-DMU, 1-MX, 3-MX) reference standards

-

Theophylline-1,3-15N2-2-13C (Internal Standard)[6]

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of theophylline, its metabolites, and the internal standard in methanol (e.g., 1 mg/mL).

-

Prepare working solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).

3. Preparation of Calibration Standards and Quality Control Samples:

-

Prepare calibration standards by spiking blank plasma with known concentrations of theophylline and its metabolites.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

4. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for theophylline, its metabolites, and the internal standard should be optimized.

6. Data Analysis and Validation:

-

Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.

-

Validate the method according to FDA guidelines for bioanalytical method validation, assessing parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability.[5][7]

Data Presentation: Performance Characteristics of a Validated LC-MS/MS Method

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of theophylline and its metabolites using a stable isotope-labeled internal standard.[13]

| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Theophylline | 50 | 50 - 30,000 | < 10% | < 12% | -7.5% to 8.5% |

| 1,3-DMU | 50 | 50 - 30,000 | < 11% | < 13% | -8.0% to 9.0% |

| 1-MX | 50 | 50 - 30,000 | < 9% | < 11% | -8.8% to 9.7% |

| 3-MX | 100 | 100 - 30,000 | < 13% | < 13% | -6.5% to 7.5% |

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.

Visualizing the Metabolic Landscape and Analytical Workflow

To better understand the metabolic fate of theophylline and the pivotal role of the labeled internal standard, the following diagrams illustrate these processes.

Caption: Bioanalytical workflow for theophylline quantification.

Conclusion: Ensuring Data Integrity with an Advanced Internal Standard

The use of Theophylline-1,3-15N2-2-13C as an internal standard represents a cornerstone of modern bioanalytical science. Its application ensures the generation of highly accurate and precise data, which is fundamental for making informed decisions in drug development and clinical research. By understanding the principles behind its use and adhering to validated methodologies, researchers can have the utmost confidence in their findings. This guide provides a comprehensive overview and a practical framework to empower scientists in their pursuit of robust and reliable bioanalytical results.

References

-

Kanazawa, H., Atsumi, R., Matsushima, Y., & Kizu, J. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography A, 870(1-2), 87–96. [Link]

-

Zhang, G., Li, W., Li, H., & Chen, Y. (2012). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 62, 132–139. [Link]

-

PharmGKB. (n.d.). Theophylline Pathway, Pharmacokinetics. Retrieved February 10, 2026, from [Link]

-

U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

-

Kanazawa, H., Atsumi, R., Matsushima, Y., & Kizu, J. (2000). The metabolic pathway of theophylline and caffeine. ResearchGate. [Link]

-

European Compliance Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]

-

Ogawa, T., et al. (2012). A rapid and simultaneous analysis of theophylline and its metabolites in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Kanazawa, H., Atsumi, R., Matsushima, Y., & Kizu, J. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Keio University Academic Information Resource. [Link]

-

Wikipedia. (n.d.). Theophylline. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). Performance characteristics of the LC-MS/MS assay for plasma theophylline and its metabolites. [Link]

-

Van der Greef, J., Leeflang, B. R., De Vlieger, J., & Tas, A. C. (1984). Serum theophylline analysis by isotope dilution mass spectrometry. Semantic Scholar. [Link]

-

PharmGKB. (n.d.). Theophylline Pathway, Pharmacokinetics. Retrieved February 10, 2026, from [Link]

-

MindMap AI. (2025). Theophylline: Drug Overview, Uses, and Toxicity Management. [Link]

-

Corzilius, B., et al. (2015). Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR. ACS Publications. [Link]

-

Tang, D., Zhou, Q., & Gu, J. (1998). Dose dependent pharmacokinetics of theophylline: Michaelis-Menten parameters for its major metabolic pathways. British Journal of Clinical Pharmacology, 45(5), 453–458. [Link]

-

Vaughan, L. M., Weinberger, M. M., & Milavetz, G. (1988). Accuracy and precision of methods for theophylline measurement in physicians' offices. Clinical Chemistry, 34(9), 1875–1878. [Link]

-

ResearchGate. (n.d.). Precision and accuracy of theophylline calibration standards in. [Link]

-

Brazier, J. L., Ribon, B., Desage, M., & Salle, B. (1980). Study of theophylline metabolism in premature human newborns using stable isotope labelling. Biomedical Mass Spectrometry, 7(5), 189–192. [Link]

-

World Journal of Pharmaceutical Research. (n.d.). [Title of article]. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of isolated theophylline. [Link]

-

Rovei, V., Chanoine, F., & Strolin Benedetti, M. (1982). Pharmacokinetics of theophylline: a dose-range study. British Journal of Clinical Pharmacology, 14(6), 769–778. [Link]

-

Rovei, V., Chanoine, F., & Strolin Benedetti, M. (1982). Pharmacokinetics of theophylline: a dose-range study. British Journal of Clinical Pharmacology, 14(6), 769–778. [Link]

-

AccessPharmacy. (n.d.). Theophylline. Retrieved February 10, 2026, from [Link]

-

Berg, T., et al. (2012). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 881-882, 89–96. [Link]

-

Gadsden, R. H., et al. (1989). Accuracy of 11 methods for predicting theophylline dose. Clinical Pharmacy, 8(9), 630–636. [Link]

-

MDPI. (2024). Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. [Link]

-

Dayie, T. K., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9415–9472. [Link]

-

Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4(6), 878–892. [Link]

-

McCants, C. E., et al. (2023). Theophylline-7β-d-Ribofuranoside (Theonosine), a New Theophylline Metabolite Generated in Human and Animal Lung Tissue. Metabolites, 13(2), 241. [Link]

-

IsoLife. (n.d.). NMR metabolomics. Retrieved February 10, 2026, from [Link]

-

Li, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969415. [Link]

-

Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Semantic Scholar. [Link]

Sources

- 1. Theophylline: Drug Overview, Uses, and Toxicity Management [mindmapai.app]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. isotope.com [isotope.com]

- 7. fda.gov [fda.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Theophylline - Wikipedia [en.wikipedia.org]

- 10. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Labeled Theophylline

Introduction: The Role of Labeled Theophylline in Modern Drug Development

Theophylline (1,3-dimethylxanthine) is a methylxanthine drug long utilized for its bronchodilator effects in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[4][5] For researchers and drug development professionals, understanding the precise pharmacokinetic and metabolic fate of a drug is paramount. Isotopic labeling—the strategic replacement of specific atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes—provides an indispensable tool for these investigations.[6][7]

This guide offers a comprehensive exploration of the physical and chemical properties of isotopically labeled theophylline. By incorporating stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), scientists can differentiate the administered drug from its endogenous counterparts and trace its journey through a biological system with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8][9] This allows for definitive metabolite identification, accurate quantification in complex biological matrices, and detailed pharmacokinetic modeling, which are critical for both preclinical and clinical studies.[9][10] We will delve into the synthesis, characterization, and application of labeled theophylline, providing both foundational knowledge and practical, field-proven insights.

Molecular Structure and Common Isotopologues

Theophylline possesses a purine backbone with two methyl groups at the N1 and N3 positions.[4] These positions, along with the carbon atoms in the xanthine ring, are common targets for isotopic labeling. The choice of labeling site is a critical experimental decision, driven by the need to place the label in a metabolically stable position to prevent its loss during biotransformation.[9] For example, labeling the N-methyl groups is common, but if N-demethylation is a major metabolic pathway, a ring carbon label might be more appropriate.

Caption: Simplified Traube synthesis workflow for labeled theophylline.

The critical step is the selection of the labeled starting material. For instance, to produce [2-¹³C]-theophylline, one might use [¹³C]-formamide in the final ring-closure step. To label the methyl groups, [¹³C]-N,N'-dimethylurea could be used at the beginning of the synthesis. [11][12][13]The availability and cost of these labeled precursors are significant considerations in the synthetic design. [9]

Experimental Protocols

The following protocols are illustrative examples of how labeled theophylline is analyzed in a drug development context.

Protocol 1: Quantification of Theophylline in Plasma using LC-MS/MS

This protocol describes a robust method for determining the concentration of theophylline in human plasma, using a stable isotope-labeled internal standard (SIL-IS).

-

Sample Preparation (Protein Precipitation & Extraction):

-

Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the SIL-IS working solution (e.g., 1 µg/mL [¹³C₃]-Theophylline in methanol). Vortex briefly.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or HPLC vial insert.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

HPLC System: Standard HPLC or UHPLC system. [14] * Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). [14] * Mobile Phase: Isocratic or gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

MRM Transitions:

-

Theophylline: Q1 m/z 181.1 → Q3 m/z 124.1

-

SIL-IS ([¹³C₃]-Theophylline): Q1 m/z 184.1 → Q3 m/z 127.1

-

-

-

Data Analysis:

-

Integrate the peak areas for both the theophylline and SIL-IS transitions.

-

Calculate the Peak Area Ratio (PAR) = Area(Theophylline) / Area(SIL-IS).

-

Construct a calibration curve by plotting the PAR against the concentration of the calibrator standards.

-

Determine the concentration of theophylline in the unknown samples by interpolation from the calibration curve.

-

Caption: Workflow for quantitative analysis of theophylline in plasma by LC-MS.

Applications in Research and Drug Development

The use of labeled theophylline is central to several key areas of pharmaceutical research:

-

ADME Studies: Labeled compounds are essential for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. [7][9]They allow for the tracking of the drug and all its metabolites, providing a complete picture of its disposition.

-

Pharmacokinetic (PK) Studies: In "single dose" and "multiple dose" PK studies, labeled theophylline helps in accurately determining parameters like clearance, volume of distribution, and half-life. [10]* Metabolite Identification: By using a labeled parent drug, metabolites can be easily identified in complex LC-MS chromatograms by looking for the characteristic isotopic signature. [8][15]* Bioavailability/Bioequivalence Studies: These studies often rely on labeled compounds to differentiate between different formulations or routes of administration administered simultaneously.

Conclusion

Isotopically labeled theophylline is a powerful and essential tool for the modern pharmaceutical scientist. While its core physical properties remain largely unchanged from the parent molecule, its distinct mass and spectroscopic signatures provide an unparalleled level of analytical certainty. From confirming metabolic pathways with ¹³C-NMR to achieving gold-standard quantification in pharmacokinetic studies with LC-MS, the strategic use of labeled theophylline enables researchers to generate the precise, reliable data necessary to advance drug development programs and ensure therapeutic safety and efficacy.

References

-

Brazier, J. L., Renaud, H., Ribon, B., & Salle, B. (1980). Study of theophylline metabolism in premature human newborns using stable isotope labelling. Biomedical Mass Spectrometry, 7(5), 189–192. [Link]

-

IJP. (2023). Thermal Analysis Used to Assess Pharmaceutical Preparations Containing Theophylline. International Journal of Pharmaceutics, 13(2). [Link]

-

Mounié, J., Richard, L., Ribon, B., Hersant, J., Sarmini, H., & Houin, G. (1990). Methods of theophylline assay and therapeutic monitoring of this drug. Annales de Biologie Clinique, 48(5), 287–293. [Link]

-

AL-Salman, H. N. K., Jasim, E. Q., Hussein, H. H., & Shari, F. H. (2022). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Annals of the Romanian Society for Cell Biology, 26(01), 226-236. [Link]

-

Jonkman, J. H., van der Boon, W. J., Balant, L. P., & Schoenmaker, R. (1984). Comparison of single and multiple dose pharmacokinetics of theophylline using stable isotopes. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 22(8), 413–419. [Link]

-

Yates, J. R., Franks, W. T., & Brown, S. P. (2017). A 13C solid-state NMR investigation of four cocrystals of caffeine and theophylline. Acta Crystallographica Section C, Structural Chemistry, 73(Pt 3), 234–243. [Link]

-

Nishikawa, M., Tatsuno, M., Suzuki, S., & Tsuchihashi, H. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography A, 870(1-2), 87–96. [Link]

-

Li, Y., & Liu, G. (2005). Determination of theophylline concentration in serum by chemiluminescent immunoassay. Journal of Biological Regulators and Homeostatic Agents, 19(1-2), 51–54. [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. (2020). Review on various analytical method for quantitative determination of etophylline and theophylline in bulk and in different dosa. International Journal of Pharmaceutical Research & Allied Sciences, 9(2). [Link]

-

National Center for Biotechnology Information. (n.d.). Theophylline. PubChem Compound Database. Retrieved from [Link]

-

ChemRxiv. (2025). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. [Link]

-

ResearchGate. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. [Link]

-

NIST. (n.d.). Theophylline. NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg.com. (2022). Solved 22. The structure of theophylline is shown below. How.... Retrieved from [Link]

-

NIST. (n.d.). Theophylline, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Theophylline. NIST Chemistry WebBook. Retrieved from [Link]

-

MassBank. (2020). msbnk-lcsb-lu111803. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Theophylline. AERU. Retrieved from [Link]

-

Weinberger, M., & Hendeles, L. (1980). Theophylline. A "state of the art" review. Pharmacotherapy, 1(1), 2–30. [Link]

-

Chemical Communications. (2006). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PubMed Central. [Link]

-

Chemistry LibreTexts. (2022). 3.10: 13C-NMR Spectroscopy. [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

Godoy, A. L., & Guillarme, D. (2013). Isotopic labeling of metabolites in drug discovery applications. Bioanalysis, 5(6), 715–729. [Link]

-

National Center for Biotechnology Information. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. PubMed Central. [Link]

-

Organic & Biomolecular Chemistry. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]

-

ResearchGate. (2018). (PDF) Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. [Link]

-

Regenthal, R., Krueger, M., Koeppel, C., & Preiss, R. (2001). The pharmacologic stability of 35-year old theophylline. Human & Experimental Toxicology, 20(6), 327–330. [Link]

-

RxList. (n.d.). Theophylline: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

ResearchGate. (1986). (PDF) Stability of theophylline elimination rate. [Link]

-

ResearchGate. (2001). The pharmacologic stability of 35-year old theophylline. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. [Link]

-

Vila-Jato, J. L., Blanco, J., & Alonso, M. J. (1992). The stability of theophylline tablets with a hydroxypropylcellulose matrix. Drug Development and Industrial Pharmacy, 18(11-12), 1277–1290. [Link]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Theophylline. A "state of the art" review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theophylline: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Theophylline | 58-55-9 [chemicalbook.com]

- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study of theophylline metabolism in premature human newborns using stable isotope labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 10. Comparison of single and multiple dose pharmacokinetics of theophylline using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantitative Bioanalysis of Theophylline using a Stable Isotope-Labeled Internal Standard

Protocol for Utilizing Theophylline-1,3-¹⁵N₂-2-¹³C in LC-MS/MS-based Pharmacokinetic and Toxicokinetic Studies

Introduction: The Imperative for Precision in Theophylline Quantification

Theophylline is a methylxanthine drug with a narrow therapeutic window, historically used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Accurate quantification of theophylline in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicokinetic assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.

A significant challenge in LC-MS/MS-based quantification is the variability introduced during sample processing and analysis. These variations can arise from analyte loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response, particularly ion suppression or enhancement caused by the sample matrix.[1] To ensure the accuracy and reliability of the data, an internal standard (IS) is employed.[1]

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction, chromatography, and ionization.[1] For this reason, a stable isotope-labeled (SIL) version of the analyte is the preferred choice for an internal standard.[1] The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure that any experimental variability affects both compounds equally.[1] This ratiometric approach of comparing the analyte signal to the IS signal effectively normalizes for variations, thereby significantly improving the precision and accuracy of the quantification.[1]

This application note provides a detailed protocol for the use of Theophylline-1,3-¹⁵N₂-2-¹³C as an internal standard for the quantitative determination of theophylline in plasma using LC-MS/MS. The protocol is designed to be compliant with the principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

The Role and Advantages of Theophylline-1,3-¹⁵N₂-2-¹³C as an Internal Standard

Theophylline-1,3-¹⁵N₂-2-¹³C is an ideal internal standard for the bioanalysis of theophylline. The incorporation of two ¹⁵N atoms and one ¹³C atom results in a mass increase of 3 Daltons compared to the parent molecule. This mass difference is sufficient to prevent isotopic crosstalk while being small enough to ensure co-elution with the unlabeled theophylline under typical reversed-phase chromatographic conditions.

Diagram: Structural Comparison of Theophylline and its Stable Isotope-Labeled Internal Standard

Caption: Chemical structures of Theophylline and its stable isotope-labeled form.

Experimental Protocol

This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of theophylline in plasma.

Materials and Reagents

-

Theophylline reference standard (≥98% purity)

-

Theophylline-1,3-¹⁵N₂-2-¹³C (≥98% purity, isotopic purity ≥99%)

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid (≥98% purity)

-

Ammonium acetate (≥98% purity)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Polypropylene microcentrifuge tubes (1.5 mL)

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of theophylline and Theophylline-1,3-¹⁵N₂-2-¹³C into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and bring to volume.

-

Store the stock solutions at -20°C. These solutions should be stable for at least 6 months.

Working Solutions:

-

Theophylline Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the theophylline stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations for spiking into the plasma matrix to create the calibration curve.

-

Internal Standard Working Solution (1 µg/mL): Dilute the Theophylline-1,3-¹⁵N₂-2-¹³C stock solution with a 50:50 (v/v) methanol:water mixture.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Curve Standards: Spike blank human plasma with the appropriate theophylline working standard solutions to prepare a calibration curve consisting of a blank (no analyte, no IS), a zero sample (no analyte, with IS), and at least six non-zero concentration levels. A typical calibration curve range for theophylline is 0.1 to 20 µg/mL.[4]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC (≤3x LLOQ)

-

Medium QC (30-50% of the calibration range)

-

High QC (≥75% of the upper limit of quantification)

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (1 µg/mL) to all samples except the blank.

-

Vortex briefly (approximately 5 seconds).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Diagram: Sample Preparation Workflow

Caption: Protein precipitation sample preparation workflow.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temp. | 550°C |

| Capillary Voltage | 3.0 kV |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Theophylline | 181.1 | 124.1 | 18-25 |

| Theophylline-1,3-¹⁵N₂-2-¹³C (IS) | 184.1 | 126.1 | 18-25 |

Note: The exact m/z values and collision energies should be optimized by infusing the individual compounds into the mass spectrometer. The product ion at m/z 124.1 for theophylline corresponds to the loss of methyl isocyanate.[4][5] A similar fragmentation is expected for the labeled internal standard.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, EMA Guideline on bioanalytical method validation).[2][3] The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of theophylline and the IS in at least six different sources of blank plasma. The response of any interfering peak should be <20% of the LLOQ for the analyte and <5% for the IS. |

| Calibration Curve | A calibration curve with at least six non-zero standards should be generated. A linear regression with a 1/x² weighting is typically used. The correlation coefficient (r²) should be ≥0.99. |

| Accuracy & Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ). This should be evaluated for within-run and between-run variability.[2] |

| Matrix Effect | The matrix effect should be assessed in at least six different sources of blank plasma. The CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | The extraction recovery of theophylline and the IS should be consistent and reproducible. |

| Stability | The stability of theophylline in plasma should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and post-preparative (autosampler). |

Data Analysis and Reporting

The concentration of theophylline in the unknown samples is determined by calculating the peak area ratio of theophylline to Theophylline-1,3-¹⁵N₂-2-¹³C. This ratio is then used to interpolate the concentration from the calibration curve.

Conclusion

The use of Theophylline-1,3-¹⁵N₂-2-¹³C as an internal standard provides a robust and reliable method for the quantification of theophylline in biological matrices by LC-MS/MS. Its chemical and physical properties, which are nearly identical to those of the analyte, ensure that it effectively compensates for variability during sample preparation and analysis, leading to highly accurate and precise results. This protocol, when properly validated, is suitable for use in regulated bioanalytical studies.

References

Sources

NMR spectroscopy of Theophylline-1,3-15N2-2-13C

High-Resolution NMR Characterization of Theophylline-1,3- N -2- C

Protocols for Spin-System Analysis & Isotopic Verification

Strategic Overview

Theophylline (1,3-dimethylxanthine) is a methylxanthine drug used in therapy for respiratory diseases. The specific isotopologue Theophylline-1,3-

Unlike natural abundance samples, this labeled compound contains a coupled triad of spin-1/2 nuclei (

Core Spin System Topology

The labeling pattern creates a specific magnetic environment:

- C at Position 2: The carbonyl carbon.

- N at Positions 1 & 3: The flanking amide-like nitrogens.

-

Result: The C2 resonance will not appear as a singlet (as in standard decoupled

C NMR) but as a doublet of doublets (dd) due to unequal coupling with N1 and N3, or a pseudo-triplet if the coupling constants are nearly identical.

Visualizing the Spin System

The following diagram illustrates the connectivity and the specific couplings accessible through the protocols defined below.

Figure 1: Connectivity map of the Theophylline-1,3-

Material Preparation Protocol

Objective: Prepare a sample that minimizes chemical exchange broadening while maintaining physiological relevance if required.

Causality: Theophylline has an exchangeable proton at position 7 (imidazole ring). While the labeled N1 and N3 are methylated and non-exchangeable, solvent choice affects the resolution of the C2 carbonyl and the relaxation rates of the system.

Reagents

-

Analyte: Theophylline-1,3-

N -

Solvent A (Structural Characterization): DMSO-d

(99.9% D). Preferred for sharpest lines and inhibiting H7 exchange. -

Solvent B (Biological Mimicry): D

O + 10 mM Phosphate Buffer (pH 7.4). Note: H7 will exchange with D, disappearing from proton spectra. -

Internal Standard: DSS (0.0 ppm reference) or TMS.

Step-by-Step Preparation

-

Weighing: Accurately weigh 5–10 mg of the isotopologue.

-

Dissolution: Add 600 µL of Solvent A (DMSO-d

).-

Critical Step: Vortex for 30 seconds. Theophylline is moderately soluble; ensure complete dissolution to avoid field inhomogeneity caused by suspended micro-particles.

-

-

Transfer: Transfer to a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP).

-

Degassing (Optional but Recommended): For relaxation studies (

/

Acquisition Protocols

This section details the pulse sequences required to verify the isotopic labeling and extract coupling constants.

Experiment A: 1D

C with

H Decoupling (The "Fingerprint" Scan)

Purpose: Observe the C2 resonance splitting caused by

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (or equivalent) | Standard power-gated proton decoupling. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Carbonyl carbons have long |

| Spectral Width | 220 ppm | Covers the full range including carbonyls (~150-160 ppm). |

| Scans (NS) | 128 - 1024 | |

| Center Frequency (O1P) | 100 ppm | Centers the acquisition window. |

Expected Result:

-

C2 Signal (~151-153 ppm): Appears as a doublet of doublets (dd) or pseudo-triplet .

-

Coupling Constant (

): ~12–15 Hz. -

Other Carbons: C4, C5, C6 appear as singlets (natural abundance

C, no coupling to enriched N).

Experiment B: 2D

H-

N HMBC (Long-Range Correlation)

Purpose: Confirm the location of the

| Parameter | Setting | Rationale |

| Pulse Sequence | hmbcgpndqf | Gradient-selected HMBC with interference suppression. |

| J-Coupling Optimization | 8 Hz | Optimized for long-range |

| F1 ( | 300 ppm | Wide enough to capture amide-like nitrogens. |

| Scans | 8 - 16 | High sensitivity due to |

Data Analysis & Interpretation

Chemical Shift Table (Reference Values)

Values are approximate and solvent-dependent (DMSO-d

| Nucleus | Label | Shift ( | Multiplicity | Coupling ( |

| C2 | 151.5 | dd / t | ||

| C6 | 155.0 | s | N/A (Natural Abundance) | |

| C4 | 149.0 | s | N/A | |

| N1 | 142.0 | d | ||

| N3 | 148.0 | d | ||

| N1-Me | 3.25 | s (broadened) | Unresolved coupling to N1 | |

| N3-Me | 3.45 | s (broadened) | Unresolved coupling to N3 |

*Note:

Logical Validation (Self-Check)

When analyzing the spectrum, apply this logic gate to validate the data:

-

Check C2: Is the peak at ~151 ppm a triplet/dd?

-

Yes:

N labeling is intact at both N1 and N3 positions. -

No (Singlet): Sample is natural abundance or decoupling was applied to

N channel erroneously. -

No (Doublet): Only one Nitrogen is labeled (N1 or N3).

-

-

Check Signal-to-Noise:

-

For enriched samples, C2 should be the dominant peak in the carbonyl region compared to C6 (natural abundance). If C2 intensity

C6 intensity, enrichment has failed.

-

Experimental Workflow Diagram

Figure 2: Decision tree for validating Theophylline-1,3-

References

-

Human Metabolome Database (HMDB). Metabocard for Theophylline (HMDB0000028). [Link]

-

Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Standards. [Link]

-

Reich, H. J. Hans Reich's Collection: NMR Spectroscopy - Coupling Constants. University of Wisconsin-Madison.[1] [Link]

-

Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. [Link]

Application Note: Isotopic Enrichment Analysis of Theophylline-1,3-15N2-2-13C

This Application Note is designed for analytical chemists and researchers utilizing stable isotope-labeled internal standards for Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies. It details the protocol for verifying the isotopic enrichment and purity of Theophylline-1,3-15N2-2-13C using LC-MS/MS.

Abstract

Precise quantification of Theophylline in biological matrices is critical due to its narrow therapeutic index (10–20 µg/mL). Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for such analysis, relying on the assumption that the internal standard (IS) behaves identically to the analyte while being spectrally distinct. This guide provides a validated protocol for calculating the isotopic enrichment (atom % excess) and isotopic purity of Theophylline-1,3-15N2-2-13C, ensuring data integrity in clinical assays.

Chemical & Physical Properties

Understanding the mass shift is prerequisite to establishing the MS method. The labeled standard contains three heavy isotopes: two Nitrogen-15 atoms at positions 1 and 3, and one Carbon-13 atom at position 2.

| Property | Native Theophylline | Theophylline-1,3-15N2-2-13C |

| Formula | ||

| Monoisotopic Mass | 180.0647 Da | 183.0598 Da |

| Precursor Ion (M+H)+ | m/z 181.1 | m/z 184.1 |

| Mass Shift ( | - | +3.0 Da |

| Key Fragment (Loss of | m/z 124.1 | m/z 125.1 |

Technical Insight: The fragmentation of Theophylline typically involves the loss of methyl isocyanate (

, 57 Da) via a Retro-Diels-Alder (RDA) mechanism on the pyrimidine ring. Since the label is located at N1, N3, and C2, the loss of this fragment removes oneand the , but retains one on the imidazole ring. Thus, the fragment shifts by +1 Da (124 125), not +3.

Analytical Workflow

The following diagram outlines the logical flow for determining isotopic purity, distinguishing it from standard quantitative workflows.

Figure 1: Analytical workflow for isotopic enrichment verification. Note the bifurcation at data analysis between Purity (molecular) and APE (elemental).

Experimental Protocol

Sample Preparation

To prevent detector saturation (which skews isotopic ratios), samples must be diluted to the linear dynamic range of the instrument.

-

Stock Solution: Dissolve 1 mg of Theophylline-1,3-15N2-2-13C in 10 mL of Methanol (Concentration: 100 µg/mL).

-

Working Solution: Dilute 10 µL of Stock into 990 µL of Mobile Phase A (Water/0.1% Formic Acid). Final concentration: 1 µg/mL .

-

Blank: Prepare a solvent blank (Methanol/Water 50:50).

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 10 | Equilibration |

| 0.5 | 10 | Load |

| 3.0 | 90 | Elution |

| 4.0 | 90 | Wash |

| 4.1 | 10 | Re-equilibration |

Mass Spectrometry Parameters (ESI+)

Operate in SIM (Selected Ion Monitoring) mode for enrichment calculation to capture the full isotopic envelope, or MRM for sensitivity checks.

Scan Parameters for Enrichment Calculation (SIM):

-

Center Mass: 182.5

-

Width: 10 amu (Scan range 178–188 m/z)

-

Dwell Time: 100 ms

MRM Transitions (for IDMS Quantitation):

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Theophylline (Native) | 181.1 | 124.1 | 22 |

| Theophylline (Labeled) | 184.1 | 125.1 | 22 |

Calculation of Isotopic Enrichment

Concept: Purity vs. Enrichment

-

Isotopic Purity (IP): The percentage of the specific isotopologue (

) relative to all other species ( -

Atom % Excess (APE): The probability that a specific atom site is labeled. This is calculated via deconvolution and is used for metabolic flux analysis.

For IDMS Internal Standards, Isotopic Purity is the primary metric.

Calculation Logic

Extract the peak areas for the molecular ion cluster from the SIM data:

- : Area of m/z 181 (Native/Unlabeled)

- : Area of m/z 182 (Single label incorporation)

- : Area of m/z 183 (Double label incorporation)

- : Area of m/z 184 (Target Triple label)

Formula for Isotopic Purity (%):

Formula for Unlabeled Contamination (%):

Critical QC Check: For clinical use, the contribution of

(native drug) from the internal standard spike must be negligible. If the Native Impurity > 0.5%, the blank signal in patient samples will be elevated, compromising the Lower Limit of Quantitation (LLOQ).

Interpretation & Troubleshooting

Visualizing the Isotopic Envelope

The following diagram illustrates the expected mass spectrum and how to interpret deviations.

Figure 2: Decision tree for evaluating mass spectral data of the labeled standard.

Common Issues

-

M+4 Peak (m/z 185): You may observe a small peak at 185. This is not an impurity but the natural

abundance of the labeled molecule itself (approx. 6% relative to the 184 peak, due to the remaining 5 carbons in the molecule). Do not subtract this from the purity calculation. -

Signal Saturation: If the detector is saturated (

counts), the M+3 peak will be artificially suppressed relative to smaller peaks, leading to a calculated purity that is lower than reality. Always dilute samples to

References

-

National Institute of Standards and Technology (NIST). Theophylline Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. Theophylline-1,3-15N2-2-13C Compound Summary. National Library of Medicine. Available at: [Link]

- Suh, J.H., et al. (2017).Determination of Theophylline in Biological Matrices by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Methodology adapted for IDMS principles).

-

MassBank. Mass Spectrum of Theophylline (LC-ESI-QFT). Accession: MSBNK-LCSB-LU111803. Available at: [Link]

Application Note: Theophylline-1,3-¹⁵N₂-2-¹³C for High-Precision Clinical Drug-Drug Interaction Studies

Abstract

Theophylline, a methylxanthine derivative used in the management of respiratory diseases, presents a significant clinical challenge due to its narrow therapeutic index and high potential for drug-drug interactions (DDIs).[1][2] Its metabolism is predominantly mediated by the cytochrome P450 1A2 (CYP1A2) enzyme, making it a sensitive in vivo probe for assessing the inhibitory or inductive potential of investigational new drugs.[3][4][5] This application note details the robust protocols for utilizing stable isotope-labeled (SIL) Theophylline-1,3-¹⁵N₂-2-¹³C as a next-generation tool for conducting definitive clinical DDI studies. By employing a microtracer or microdose approach, this SIL probe allows for the precise characterization of a new drug's effect on CYP1A2 activity without perturbing the patient's existing therapeutic regimen, thereby enhancing safety and data quality in clinical trials. We provide comprehensive, field-tested protocols for in vivo study design, bioanalytical quantification via LC-MS/MS, and data interpretation in alignment with global regulatory expectations.

The Scientific Rationale: Overcoming the Limitations of Traditional DDI Studies

Theophylline: A Clinically Relevant Probe for CYP1A2

Theophylline is primarily metabolized in the liver, with approximately 90% of its clearance attributed to CYP450 enzymes.[5][6] Specifically, CYP1A2 is the principal isoform responsible for its N-demethylation and 8-hydroxylation, pathways that account for the majority of its metabolic elimination.[3][4] This high dependency on a single enzyme makes theophylline's pharmacokinetic profile extremely sensitive to co-administered drugs that inhibit or induce CYP1A2.[7][8] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) recognize theophylline as a sensitive index substrate for clinical DDI studies aimed at evaluating the CYP1A2 interaction potential of a new molecular entity.[9][10]

The Challenge with Unlabeled Probes

Traditional DDI studies involve administering a full therapeutic dose of the probe drug (e.g., theophylline) to subjects before and after treatment with the investigational drug. This approach has several inherent limitations:

-

Pharmacodynamic Effects: A full dose of theophylline can exert its own pharmacological effects, potentially confounding the safety and tolerability assessment of the investigational drug.

-

Ethical Concerns: Administering a potentially unnecessary therapeutic dose to healthy volunteers or to patients whose condition does not warrant it raises ethical considerations.

-

Study Design Complexity: It often requires a washout period and may not be suitable for patients already on a stable theophylline regimen for a clinical condition.

The Stable Isotope-Labeled (SIL) Advantage

The use of a stable isotope-labeled probe like Theophylline-1,3-¹⁵N₂-2-¹³C provides a sophisticated solution to these challenges.[11][12][13] SIL compounds are chemically identical to their unlabeled counterparts but have a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).[14] This mass difference is easily resolved by a mass spectrometer but does not alter the compound's physicochemical or biological properties.[15][16]

This enables a "microtracer" study design where a very small, pharmacologically inactive dose of SIL-theophylline is administered. The key advantages are:

-

Enhanced Safety: The microdose has no therapeutic or adverse effects.

-

Precision and Accuracy: The SIL probe acts as its own control, perfectly mimicking the behavior of the unlabeled drug during absorption, distribution, metabolism, and excretion (ADME).[16][17] This minimizes biological variability and provides a highly precise measure of enzyme activity.[18]

-

Flexibility in Patient Populations: Studies can be conducted in patients already receiving therapeutic theophylline by co-administering the SIL tracer and measuring the differential clearance, thus avoiding treatment interruption.

Physicochemical Properties & Bioanalytical Considerations

The utility of Theophylline-1,3-¹⁵N₂-2-¹³C is grounded in its distinct mass and identical chemical behavior to the parent drug.

| Property | Theophylline (Unlabeled) | Theophylline-1,3-¹⁵N₂-2-¹³C (SIL) |

| Molecular Formula | C₇H₈N₄O₂ | C₆¹³CH₈¹⁵N₂N₂O₂ |

| Monoisotopic Mass | 180.0647 g/mol | 183.0658 g/mol |

| Mass Difference | N/A | +3 Da |

| Isotopic Purity | N/A | Typically >99% |

| Chemical Properties | Identical | Identical |

LC-MS/MS Bioanalytical Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying theophylline and its SIL counterpart in biological matrices like plasma.[19][20][21] The +3 Dalton mass shift allows for clear differentiation in the mass spectrometer.

Table 2: Example LC-MS/MS MRM Transitions Note: These are illustrative values and must be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Theophylline | 181.1 | 124.1 | Positive |

| Theophylline-1,3-¹⁵N₂-2-¹³C | 184.1 | 127.1 | Positive |

The co-elution of the analyte and the SIL internal standard ensures that any variations during sample preparation, injection, or ionization are effectively normalized, leading to highly accurate and precise quantification.[12][15]

Experimental Design: In Vivo Clinical DDI Protocol

This protocol outlines a standard crossover design to assess the effect of an investigational drug ("Drug X") on the pharmacokinetics of theophylline using Theophylline-1,3-¹⁵N₂-2-¹³C as a probe.

Study Design Principles

A randomized, two-period crossover study is recommended.

-

Period 1: Subjects receive a single microtracer dose of Theophylline-1,3-¹⁵N₂-2-¹³C.

-

Washout: A suitable washout period is observed.

-

Period 2: Subjects receive Drug X for a specified duration to reach steady-state concentrations, followed by co-administration of a single microtracer dose of Theophylline-1,3-¹⁵N₂-2-¹³C.

The order of the periods should be randomized to mitigate any period effects.

Step-by-Step Clinical Protocol

-

Subject Screening & Enrollment: Enroll healthy volunteers according to inclusion/exclusion criteria. Obtain informed consent.

-

Period 1 (Baseline):

-

Administer a single oral dose of 100 µg Theophylline-1,3-¹⁵N₂-2-¹³C in a suitable vehicle.

-

Collect serial blood samples (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Process blood samples to plasma and store at -80°C until analysis.

-

-

Washout Period: A minimum of 7 days or 5 half-lives of theophylline, whichever is longer.

-

Period 2 (Treatment Phase):

-

Administer Drug X according to the study protocol to achieve steady-state concentrations.

-

On the final day of Drug X administration, co-administer a single 100 µg oral dose of Theophylline-1,3-¹⁵N₂-2-¹³C.

-

Collect serial blood samples over the same time course as in Period 1.

-

Process and store plasma samples as before.

-

-

Bioanalysis:

-

Analyze all plasma samples for concentrations of Theophylline-1,3-¹⁵N₂-2-¹³C using a validated LC-MS/MS method.

-

Diagram 1: Clinical DDI Study Workflow

This diagram illustrates the logical flow of a crossover study to assess the DDI potential of an investigator drug on CYP1A2 using a SIL-theophylline microtracer.

Caption: Workflow for a two-period crossover clinical DDI study.

Data Analysis and Regulatory Interpretation

Pharmacokinetic Parameter Calculation

Using non-compartmental analysis, calculate the key pharmacokinetic (PK) parameters for Theophylline-1,3-¹⁵N₂-2-¹³C for each subject in each period, including:

-

AUC₀₋ₜ: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC₀₋inf: Area under the plasma concentration-time curve from time 0 extrapolated to infinity.

-

Cₘₐₓ: Maximum observed plasma concentration.

-

t₁/₂: Terminal elimination half-life.

Quantifying the DDI Effect

The magnitude of the interaction is determined by calculating the geometric mean ratio (GMR) of the PK parameters obtained in the presence and absence of Drug X. The primary endpoint is the ratio of the AUC₀₋inf.

AUC Ratio = (Geometric Mean of AUC₀₋inf with Drug X) / (Geometric Mean of AUC₀₋inf without Drug X)

Confidence intervals (typically 90%) are also calculated for these ratios.

Interpretation Based on FDA Guidance

The results are interpreted according to regulatory guidelines to classify the DDI potential of Drug X.[9][22][23]

Table 3: FDA-Recommended Interpretation of AUC Ratios for CYP Inhibition/Induction

| AUC Ratio (with 90% CI) | Interaction Type | Implication for Drug X |

| ≥ 5 | Strong Inhibitor | Co-administration is contraindicated or requires significant dose adjustment. |

| ≥ 2 to < 5 | Moderate Inhibitor | Co-administration requires dose adjustment and/or monitoring. |

| ≥ 1.25 to < 2 | Weak Inhibitor | Clinical effect is less likely, but interaction cannot be ruled out. |

| ≤ 0.2 | Strong Inducer | Co-administration may lead to loss of substrate efficacy. |

| ≤ 0.5 to > 0.2 | Moderate Inducer | Co-administration may require substrate dose adjustment. |

| ≤ 0.8 to > 0.5 | Weak Inducer | Clinical effect is less likely. |

In Vitro Corroboration: CYP1A2 Inhibition Assay

In vitro assays using human liver microsomes (HLM) are essential for early-stage screening and for providing mechanistic support for clinical findings.[24][25][26]

Diagram 2: Theophylline Metabolism & Inhibition

This diagram shows the metabolic conversion of Theophylline by CYP1A2 and how an inhibitor can block this pathway, leading to increased drug exposure.

Sources

- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 2. Theophylline Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 3. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of human cytochromes P450 involved in theophylline 8-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]